
N-(pyridin-3-ylmethyl)adamantan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)adamantan-2-amine: is an organic compound that features a unique structure combining an adamantyl group and a pyridinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction may be carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(pyridin-3-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-(pyridin-3-ylmethyl)adamantan-2-amine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary based on the compound’s application, such as its role in inhibiting a specific enzyme or modulating a receptor’s activity.
類似化合物との比較
Similar Compounds
- N-(2-adamantyl)-N-(4-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(2-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-(pyridin-3-ylmethyl)adamantan-2-amine is unique due to the specific positioning of the adamantyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
特性
分子式 |
C16H22N2 |
|---|---|
分子量 |
242.36g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-2-11(9-17-3-1)10-18-16-14-5-12-4-13(7-14)8-15(16)6-12/h1-3,9,12-16,18H,4-8,10H2 |
InChIキー |
BGJITNJEKLQDBO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




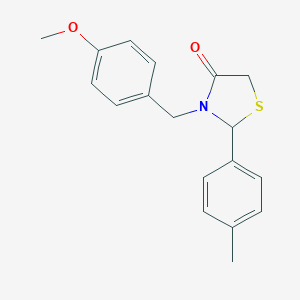


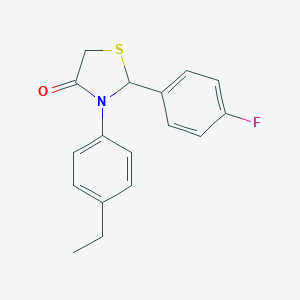
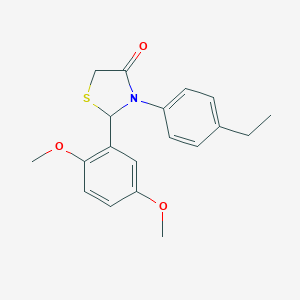
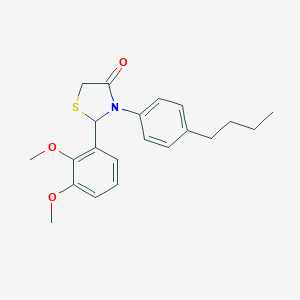
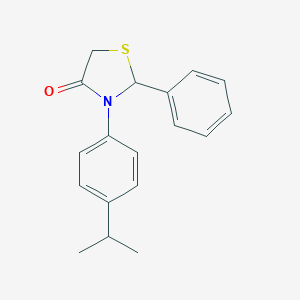
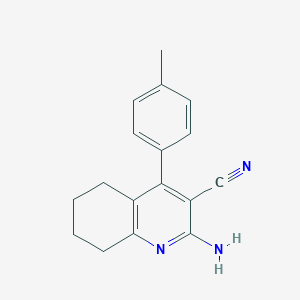
![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
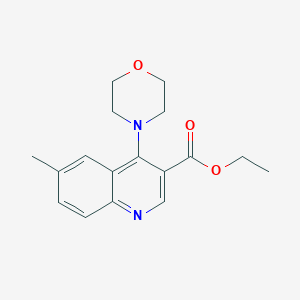
![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)

